Chlorphenesin Carbamate

Catalog No.
S523545
CAS No.
886-74-8
M.F
C10H12ClNO4
M. Wt
245.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorphenesin Carbamate

CAS Number

886-74-8

Product Name

Chlorphenesin Carbamate

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)

InChI Key

SKPLBLUECSEIFO-UHFFFAOYSA-N

SMILES

Array

solubility

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE
SLIGHTLY SOL IN CHLOROFORM
FREELY SOL IN ALCOHOL

Synonyms

laChlorphenesin Carbamate; Maolate; Rinlaxer; Chlorphensin carbamate; Kolpicortin-sine; Carbamic acid, 3-(p-chlorophenoxy)-2-hydroxypropyl ester; NSC 82943; U 19646;

Canonical SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl

The exact mass of the compound Chlorphenesin carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in 95% ethanol, acetone, ethyl acetate; fairly readily sol in dioxane; almost insol in cold water, benzene, cyclohexaneslightly sol in chloroformfreely sol in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82943. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorphenesin Carbamate is a centrally acting skeletal muscle relaxant used for the symptomatic treatment of painful muscle spasms. Structurally, it is the carbamate ester of the primary hydroxy group of chlorphenesin, a modification that differentiates its pharmacological profile from related compounds like mephenesin. This compound is characterized as a white crystalline solid with a melting point of 89-91°C, exhibiting free solubility in alcohols like methanol and ethanol, but only slight solubility in water. Its established biological half-life in humans is approximately 3.5 hours, a key parameter for formulation and dosing schedule design.

Direct substitution with analogs like mephenesin or the precursor chlorphenesin is frequently unviable due to critical differences in pharmacokinetics and mechanism of action. Mephenesin is known to be weakly active and short-lived due to the facile metabolism of its primary hydroxyl group. The carbamate moiety on Chlorphenesin Carbamate is specifically added to block this metabolic pathway, resulting in a significantly longer duration of action. Furthermore, evidence from animal models shows Chlorphenesin Carbamate possesses a distinct antinociceptive (pain-reducing) effect that is absent in mephenesin, making it functionally non-equivalent for applications where pain management is a key objective alongside muscle relaxation. Therefore, selecting a less-derivatized analog for procurement can lead to failed performance outcomes related to both the duration and the nature of the therapeutic effect.

Demonstrably Longer Duration of Action Than In-Class Substitute Mephenesin

In comparative studies using spinal rats, Chlorphenesin Carbamate demonstrated a longer duration of muscle relaxant activity than mephenesin. While both compounds inhibited mono- and poly-synaptic reflexes, the effects of mephenesin were noted to be specifically 'short in duration', whereas the inhibitory action of Chlorphenesin Carbamate was sustained for a longer period. This extended activity is a direct consequence of the carbamate group, which protects the molecule from rapid metabolic inactivation.

Evidence DimensionDuration of Spinal Reflex Inhibition
Target Compound DataLonger duration of action
Comparator Or BaselineMephenesin: 'short in duration'
Quantified DifferenceQualitatively but explicitly stated as longer-lasting in primary research.
ConditionsIn vivo; spinal rat model; intravenous administration (50 mg/kg).

For applications requiring sustained muscle relaxation, this compound reduces the need for frequent redosing compared to its historical predecessor, mephenesin.

Unique Antinociceptive (Analgesic) Activity Not Observed with Mephenesin

In a behavioral study using an adjuvant arthritic rat model of chronic pain, oral administration of Chlorphenesin Carbamate produced a dose-dependent antinociceptive (pain-blocking) effect. In contrast, mephenesin administered at the same dosages (100-400 mg/kg, p.o.) showed no such effect. Electrophysiological analysis confirmed this, showing Chlorphenesin Carbamate (25-50 mg/kg, i.v.) depressed the evoked responses of nociceptive neurons in the thalamus, while mephenesin (50 mg/kg, i.v.) did not.

Evidence DimensionAntinociceptive Effect (Flexion Test)
Target Compound DataDose-dependent antinociceptive effect at 100-400 mg/kg p.o.
Comparator Or BaselineMephenesin: No antinociceptive effect at 100-400 mg/kg p.o.
Quantified DifferencePresence vs. absence of a key therapeutic activity under identical test conditions.
ConditionsIn vivo; adjuvant arthritic rat model.

This compound provides a dual mechanism of action—muscle relaxation and analgesia—making it a more suitable choice than mephenesin for research or formulation targeting painful musculoskeletal conditions.

Defined Solubility Profile Supporting Formulation in Non-Aqueous Systems

Chlorphenesin Carbamate possesses a well-defined solubility profile that favors organic and polar solvents over aqueous or non-polar hydrocarbon media. It is described as freely soluble in methanol and ethanol (95%), soluble in 2-propanol, and readily soluble in acetone and ethyl acetate. Conversely, it is only slightly soluble in water and practically insoluble in hexane and cyclohexane. This solubility spectrum is a critical parameter for process chemistry and final product formulation.

Evidence DimensionSolubility
Target Compound DataFreely soluble in ethanol, methanol; slightly soluble in water; practically insoluble in hexane.
Comparator Or BaselineNot a direct comparison, but defines critical handling and formulation parameters.
Quantified DifferenceN/A
ConditionsStandard laboratory conditions.

For formulators developing non-aqueous liquid or solid dosage forms, this compound's high solubility in common, low-toxicity alcohols simplifies manufacturing and can improve content uniformity and bioavailability.

Formulation of Oral Solid Dosage Forms for Sustained Musculoskeletal Pain Relief

The compound's longer duration of action compared to mephenesin and its intrinsic antinociceptive properties make it a strong candidate for oral tablets or capsules aimed at providing sustained relief from painful muscle spasms. Its solubility in ethanol facilitates wet granulation processes during manufacturing.

Preclinical Models of Chronic Musculoskeletal or Neuropathic Pain

As a research tool, Chlorphenesin Carbamate is superior to mephenesin for investigating the interplay between muscle spasticity and pain. Its proven ability to depress nociceptive neuron activity in animal models of arthritis provides a reliable method for studying centrally-mediated analgesia.

Development of Combination Therapies with NSAIDs

The distinct central analgesic mechanism of Chlorphenesin Carbamate offers a rationale for its use in combination with peripherally acting non-steroidal anti-inflammatory drugs (NSAIDs). This allows for a multi-target approach to pain and inflammation, potentially enabling lower doses of each component.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM BENZENE + TOLUENE
WHITE TO OFF-WHITE POWDER

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.0454856 Da

Monoisotopic Mass

245.0454856 Da

Heavy Atom Count

16

Taste

PRACTICALLY TASTELESS

Odor

ODORLESS

Appearance

Solid powder

Melting Point

89-91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57U5YI11WP
HQC4WI89YG
G014XC07GH

Therapeutic Uses

IT IS EMPLOYED TO DIMINISH SKELETAL MUSCLE SPASMS RESULTING FROM TRAUMA , INFLAMMATION, VERTEBRAL DISK SYNDROME, OSTEOARTHRITIS, AND RHEUMATOID ARTHRITIS.
APPLICATION: CENTRALLY ACTIVE SKELETAL MUSCLE RELAXANT SIMILAR IN ITS ACTIONS TO METHOCARBAMOL...
IT MAY BE USEFUL AS TEMPORARY ADJUNCT TO PHYSIOTHERAPY & OTHER APPROPRIATE MEASURES IN THE TREATMENT OF THE DISCOMFORT PRODUCED BY SKELETAL MUSCLE SPASM OF LOCAL ORIGIN.
MEDICATION (VET): /USED/ AS AN ADJUNCT TO OTHER THERAPY FOR ACUTE INFLAMMATORY OR TRAUMATIC SKELETAL MUSCLE INVOLVEMENT INCLUDING SPRAINS & INTERVERTEBRAL DISC SYNDROMES.
THESE DRUGS MAY TEMPORARILY ABATE SOME OF THE SYMPTOMS OF CEREBRAL PALSY, BUT THEY HAVE MINOR ROLE IN OVERALL MGMNT OF THIS DISEASE... ALL CENTRALLY ACTING MUSCLE RELAXANTS PRODUCE SOME SEDATION, AT LEAST AT HIGHEST DOSES EMPLOYED CLINICALLY. /MUSCLE RELAXANTS/

Mechanism of Action

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/

Other CAS

886-74-8

Absorption Distribution and Excretion

ORAL DOSES ARE READILY ABSORBED /IN ANIMALS/.
MUCH OF DOSE OF CHLORPHENESIN CARBAMATE...IS RAPIDLY EXCRETED IN URINE OF RATS & OF MAN.
AFTER ORAL ADMIN OF (14)C-LABELED CHLORPHENESIN CARBAMATE TO RATS, IT WAS ABSORBED FROM GI TRACT; EXCRETED IN URINE ABOUT 90%; 36% IN BILE. RADIOACTIVITY WAS DISTRIBUTED IN ALMOST ALL TISSUES, HIGHEST IN LIVER, BRAIN & SPINAL CORD.

Metabolism Metabolites

MAJOR METABOLITE (49% OF DOSE) IS ETHER GLUCURONIDE OF CHLORPHENESIN CARBAMATE...
5% APPEARED IN URINE AS P-CHLOROPHENOXYLACTIC ACID, 17% AS P-CHLOROPHENOXYACETIC ACID, AND 9% AS SULFATE CONJUGATE OF P-CHLOROPHENOL...
MAJOR METABOLITES IN A 48-HR URINE SAMPLE FROM RATS GIVEN (14)C-LABELED CHLORPHENESIN CARBAMATE WERE GLUCURONIDE, P-CHLOROPHENOXYLACTIC ACID, P-CHLOROPHENOXYACETIC ACID, & P-CHLOROPHENOL.

Wikipedia

Chlorphenesin_carbamate

Drug Warnings

PERSONS TAKING DRUG SHOULD NOT DRIVE, OPERATE MACHINERY, OR UNDERTAKE ACTIVITIES THAT REQUIRE ALERTNESS, JUDGMENT, OR MENTATION.
...PROBABLY HAS AN ADDICTION LIABILITY, AS DO OTHER CARBAMATES.
VET: DO NOT ADMIN TO ANY ANIMAL WITH SIGNIFICANT LIVER PATHOLOGY. LIVER FUNCTION MAY BE ADVERSELY AFFECTED DURING ITS USE.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

ADDITION OF P-CHLOROPHENOL TO 2,3-EPOXY-1-PROPANOL IN THE PRESENCE OF A TERTIARY AMINE CATALYST FOLLOWED BY TREATMENT OF THE RESULTING 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL WITH CARBAMOYL CHLORIDE
COLLINS, MATTHEWS; PARKER, US PATENTS 3,161,567; 3,214,336 (1964, 1965, BOTH TO UPJOHN).
CHLOROPHENOL IS CAUSED TO UNDERGO ADDITION TO GLYCIDOL (2,3-EPOXY-1-PROPANOL) BY CATALYTIC INFLUENCE OF TERTIARY AMINE TO FORM 3-(P-CHLOROPHENOXY)-1,2-PROPANEDIOL & 1-HYDROXY GROUP IS THEN ESTERIFIED BY REACTION WITH CARBAMOYL CHLORIDE.

Analytic Laboratory Methods

TLC. DAVIS, TW MCCONNEL, J CHROMATOGR 29, 286 (1967). /CHLORPHENESIN/
HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF CHLORPHENESISN CARBAMATE.

Clinical Laboratory Methods

URINE, TLC. BUHLER DB, J PHARMACOL EXP THER 145, 232 (1964).
GLC DETERMINATION OF CHLORPHENESIN CARBAMATE IN SERUM.

Interactions

IT NONCOMPETITIVELY ANTAGONIZED HISTAMINE, ACETYLCHOLINE, NOREPINEPHRINE & OXYTOCIN IN ISOLATED GUINEA PIG INTESTINE & TRACHEA & IN RAT VAS DEFERENS & UTERUS.
IT POTENTIATED THE HEXOBARBITAL-INDUCED SLEEPING TIME IN MICE & ITS ED50 VALUE WAS 99 MG/KG.

Stability Shelf Life

STABLE IN LIGHT, AIR, AND AT ORDINARY TEMP.

Dates

Last modified: 08-15-2023

Relative bioavailability of generic and branded 250-mg and 500-mg oral chlorphenesin carbamate tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial

Ji-young Yu, Hyun Ho Song, Bo Gyeom Kim, Hyeon Ju Park, Kwang Sik Choi, Young Ee Kwon
PMID: 20110015   DOI: 10.1016/j.clinthera.2009.11.036

Abstract

Chlorphenesin carbamate is a skeletal muscle relaxant approved in Korea for use in the treatment of pain and discomfort related to skeletal muscle trauma and inflammation.
The aim of this study was to assess the bioequivalence of a generic formulation of chlorphenesin carbamate at doses of 250 and 500 mg and 2 branded formulations of the same doses in healthy Korean adults.
This single-dose, randomized-sequence, open-label, 2-period crossover study was conducted in healthy Korean male and female volunteers. Subjects were assigned to receive, in a randomized sequence, a single dose of the generic (test) and branded (reference) formulations of chlorphenesin carbamate at a dose of 250 or 500 mg. Blood samples were drawn at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration. Pharmacokinetic properties (C(max), T(max), AUC(0-t) AUC(0-infinity), t(1/2), and ke) were determined using HPLC. The formulations were to be considered bioequivalent if the 90% CIs of the treatment ratios of the geometric means of C(max) and AUC(0-t) were within a predetermined range of log 0.80 to log 1.25 based on regulatory criteria. Tolerability was assessed by monitoring for adverse events (AEs) on physical examination and/or e-mail and personal interview at the beginning and end of each study period.
Twenty-eight subjects (22 men, 6 women) received chlorphenesin carbamate at the 250-mg dose, and 24 male subjects received the 500-mg dose. The mean (SD) ages of the subjects were 24.0 (2.6) and 24.0 (1.9) years in the 250- and 500-mg groups, respectively. No significant differences were found between the test and reference formulations (90% CIs: C(max), 1.0048-1.1153 with the 250-mg dose and 0.9630-1.1189 with the 500-mg dose; AUC(0-t), 0.9882-1.0546 and 0.9842-1.0578, respectively). No clinically significant AEs (upper gastric pain, abdominal bloating, pyrexia, edema, nausea, heartburn, constipation, headache, dizziness, drowsiness, or fatigue) were reported throughout the study.
In this single-dose study in these healthy Korean subjects, the generic and branded formulations of chlorphenesin carbamate 250 and 500 mg met the regulatory criteria for bioequivalence. All formulations were well tolerated.


A CONTROLLED EVALUATION OF CHLORPHENESIN CARBAMATE IN PAINFUL MUSCULOSKELETAL SYNDROMES

W A ABRUZZI
PMID: 15446112   DOI:

Abstract




CHARACTERIZATION OF THE GLUCURONIDE CONJUGATE OF CHLORPHENESIN CARBAMATE FROM THE RAT AND FROM MAN

D R BUHLER
PMID: 14314338   DOI: 10.1016/0006-2952(65)90208-x

Abstract




DETERMINATION OF RESIDUAL CHLORPHENESIN IN CHLORPHENESIN-1-CARBAMATE

A A FORIST, R W JUDY
PMID: 14249449   DOI: 10.1002/jps.2600531027

Abstract




Controlled clinical evaluation of a new muscle relaxant--chlorphenesin carbamate

A L KOLODNY
PMID: 14034417   DOI: 10.1016/s0033-3182(63)72545-x

Abstract




THE METABOLISM OF CHLORPHENESIN CARBAMATE

D R BUHLER
PMID: 14214422   DOI:

Abstract




Controlled clinical evaluation of a new muscle relaxant-chlorphenesin carbamate

A L KOLODNY
PMID: 14034418   DOI: 10.1016/s0033-3182(63)72578-3

Abstract




Clinical evaluation of the analgesic activity of chlorphenesin carbamate

L J CASS, W S FREDERIK
PMID: 14019110   DOI: 10.1177/009127006200200607

Abstract




EFFECT OF CHLORPHENESIN CARBAMATE (MAOLATE) ON A CASE OF ACUTE ARACHNIDISM

F H STERN
PMID: 14070779   DOI: 10.4269/ajtmh.1963.12.832

Abstract




CLINICAL TRIAL OF CHLORPHENESIN CARBAMATE IN PATIENTS WITH MUSCLE SPASM

F H STERN
PMID: 15446076   DOI:

Abstract




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